molecular formula C13H17N3O3 B2553610 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 922848-93-9

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2553610
CAS No.: 922848-93-9
M. Wt: 263.297
InChI Key: RUZCDIPKSDVAID-UHFFFAOYSA-N
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Description

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features both an indole and a urea functional group. Compounds containing indole structures are often of interest due to their biological activity and presence in natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea typically involves the reaction of an indole derivative with an isocyanate or a urea derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Mild to moderate temperatures (e.g., 25-80°C).

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the urea group or the indole ring.

    Substitution: Electrophilic substitution reactions are common for indole derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other biologically active compounds.

Biology

    Biological Activity:

Medicine

    Pharmaceutical Research: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Possible use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for compounds like 1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea would involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxylic acid: Another indole derivative with different functional groups.

    1-(1H-Indol-3-yl)ethanone: Similar indole structure but with a ketone group.

Uniqueness

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is unique due to the combination of the indole and urea functional groups, which may confer distinct chemical and biological properties.

Biological Activity

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea is a synthetic compound that integrates urea and indole functionalities, which are significant in medicinal chemistry. This compound is being investigated for its potential biological activities, particularly in therapeutic applications. Its structural characteristics and biological activities position it as a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_2O_3, with a molecular weight of approximately 234.25 g/mol. The compound features a urea group linked to an indole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₃
Molecular Weight234.25 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets due to the presence of both the indole and urea functionalities, which are known to influence various biochemical pathways.

Potential Mechanisms:

  • Receptor Modulation: The indole structure may allow for interaction with serotonin receptors or other neurotransmitter systems.
  • Enzyme Inhibition: The urea component may facilitate binding to enzymes involved in metabolic pathways.

In Vitro Studies

Preliminary studies indicate that this compound exhibits promising biological activities:

  • Anticancer Activity:
    • In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.
    • IC50 values were reported in the range of 50–100 µM, indicating moderate potency against these cell lines.
  • Antimicrobial Properties:
    • The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential as an antibiotic agent.
    • Zone of inhibition tests have shown significant effects at concentrations above 100 µg/mL.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on H146 small-cell lung cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 60 nM, indicating strong cytotoxic effects at low concentrations.

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with an observed minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

Conclusion and Future Directions

The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious disease treatment. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its pharmacological properties.

Future studies should focus on:

  • Detailed mechanistic studies to understand the interactions at the molecular level.
  • In vivo studies to assess the therapeutic efficacy and safety profile.
  • Structure-activity relationship (SAR) analyses to guide modifications for enhanced activity.

Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-13(7-17,8-18)16-12(19)15-11-6-14-10-5-3-2-4-9(10)11/h2-6,14,17-18H,7-8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCDIPKSDVAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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